molecular formula C27H20ClN3O2 B3181848 Vodobatinib CAS No. 1388803-90-4

Vodobatinib

Katalognummer B3181848
CAS-Nummer: 1388803-90-4
Molekulargewicht: 453.9 g/mol
InChI-Schlüssel: ZQOBVMHBVWNVBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vodobatinib is a novel third-generation tyrosine kinase inhibitor (TKI) that has shown efficacy against wild-type Chronic Myeloid Leukemia (CML) and CML with BCR-ABL1 mutations . It is structurally similar to the commercial anticancer agents Dasatinib and Ponatinib . It was evaluated in a Phase I multicentre dose-escalation study in CML patients who failed ≥ 3 TKIs or less .


Molecular Structure Analysis

This compound has a molecular weight of 453.926 . It is structurally similar to the commercial anticancer agents Dasatinib and Ponatinib . The chemical structure submitted to the WHO for the INN this compound is identical to that of Sun Pharma’s Bcr-Abl1 inhibitor SCO-088 .


Chemical Reactions Analysis

Immunoblot analysis showed that this compound has a direct, potent inhibition of BCR-ABL1 tyrosine auto phosphorylation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.926 . It is administered once daily in 28-day cycles at doses ranging from 12 - 240 mg .

Wissenschaftliche Forschungsanwendungen

Vodobatinib in Chronic Myeloid Leukemia Treatment

This compound has shown promise in the treatment of chronic myeloid leukemia (CML), particularly in patients who have not responded adequately to other tyrosine kinase inhibitors (TKIs), including ponatinib. A Phase 1 trial demonstrated its efficacy and safety in this group, with some patients achieving deep molecular response and major cytogenetic response. This positions this compound as a potential new agent for previously treated CP-CML (Cortes et al., 2020).

Wirkmechanismus

Vodobatinib is a selective novel BCR::ABL1 inhibitor effective against wild-type and mutated BCR::ABL1 isoforms . It induces autophagy, leading to the death of rapidly dividing cells .

Safety and Hazards

Vodobatinib should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . Serious adverse events related to this compound include fatal intracranial hemorrhage, back pain, and worsening amnesia .

Zukünftige Richtungen

Vodobatinib demonstrated efficacy and safety in patients treated with 2 or more prior TKIs, including ponatinib and asciminib, and is well tolerated . A phase 2 study of this compound is currently ongoing in CML patients failing ≥ 3 TKI including ponatinib . It has the potential to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission .

Eigenschaften

IUPAC Name

2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOBVMHBVWNVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1388803-90-4
Record name Vodobatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388803904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vodobatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VODOBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q12KU2SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vodobatinib
Reactant of Route 2
Reactant of Route 2
Vodobatinib
Reactant of Route 3
Reactant of Route 3
Vodobatinib
Reactant of Route 4
Reactant of Route 4
Vodobatinib
Reactant of Route 5
Reactant of Route 5
Vodobatinib
Reactant of Route 6
Reactant of Route 6
Vodobatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.